![molecular formula C11H7ClF3N3O B2378786 (2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile CAS No. 337919-85-4](/img/structure/B2378786.png)
(2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile is a useful research compound. Its molecular formula is C11H7ClF3N3O and its molecular weight is 289.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Characterization
Synthesis Techniques
The compound has been synthesized and characterized through techniques like NMR, IR, MS spectroscopy, and X-ray crystallography. Such studies help understand the molecular structure and intermolecular interactions of the compound (Mao, Hu, Wang, Du, & Xu, 2015).
Crystal Structure Analysis
The compound exhibits unique crystal packing and intermolecular interactions, crucial for understanding its physicochemical properties and potential applications in material science (Mao, Hu, Wang, Du, & Xu, 2015).
Reactions and Derivatives
Formation of Various Derivatives
This compound reacts with different nucleophiles to form a range of acyclic and heterocyclic derivatives. These reactions are fundamental for creating new molecules with potential applications in pharmaceuticals and agrochemicals (Sokolov & Aksinenko, 2010).
Heterocyclic Compound Synthesis
It serves as an intermediate in synthesizing pyridazinones and pyridazine-6-imines, which are important in developing new pharmaceutical compounds (Sayed, Khalil, Ahmed, & Raslan, 2002).
Synthesis of Aminopyrroles
The compound is used as a building block for trifluoromethyl-substituted aminopyrroles, significant in medicinal chemistry due to their potential biological activities (Khlebnikov, Funt, Tomashenko, & Novikov, 2018).
Photophysical Properties
- Study of Fluorescent Behavior: Its derivatives have been synthesized and studied for their fluorescent properties, which could have applications in the development of optical materials and sensors (Jachak, Bagul, Ghotekar, & Toche, 2009).
特性
IUPAC Name |
(E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(E)-methoxyiminomethyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O/c1-19-18-5-7(4-16)2-10-9(12)3-8(6-17-10)11(13,14)15/h2-3,5-6H,1H3/b7-2-,18-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJUNRVTTBSSTJ-SOQMBNSBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(=CC1=C(C=C(C=N1)C(F)(F)F)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C(=C\C1=C(C=C(C=N1)C(F)(F)F)Cl)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(m-tolyl)ethanone hydrochloride](/img/structure/B2378703.png)
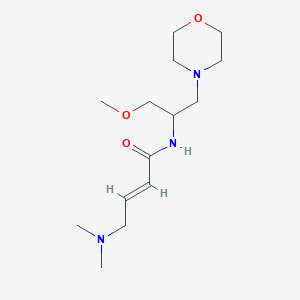
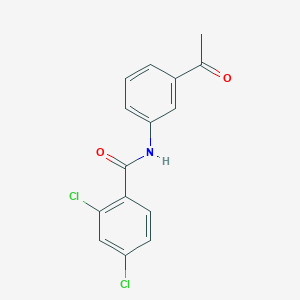
![(3Z)-1-(4-methylbenzyl)-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2378707.png)
![5-(4-acetylpiperazin-1-yl)-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378708.png)
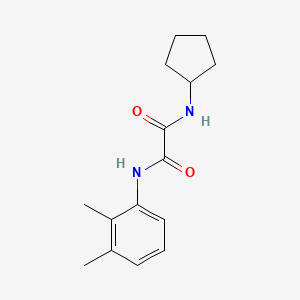
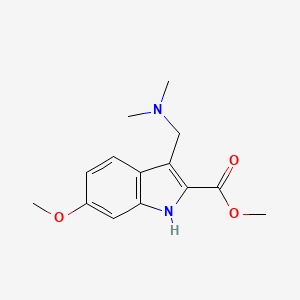
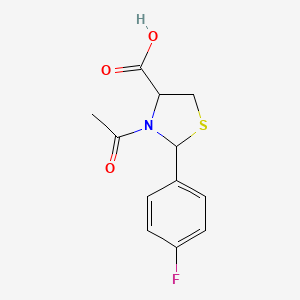
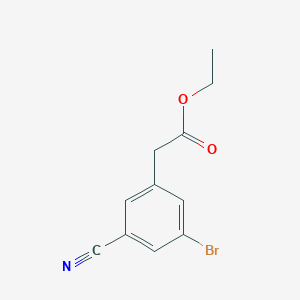
![3-benzyl-7-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2378717.png)
![N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2378718.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2378719.png)
![[3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl][2-(trifluoromethyl)phenyl]methanone](/img/structure/B2378724.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2378725.png)
